molecular formula C8H11ClN2O2S B1174129 Procion brilliant red H-8BN CAS No. 12226-27-6

Procion brilliant red H-8BN

Cat. No.: B1174129
CAS No.: 12226-27-6
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Description

Contextual Overview of Reactive Dye Chemistry

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, a characteristic that distinguishes them from other dye types. This chemical bonding results in excellent wash fastness, a critical property for textile applications. ontosight.ai The history of reactive dyes dates back to the development of the Procion dyes by Imperial Chemical Industries (ICI) in the mid-20th century, a breakthrough that revolutionized the dyeing of cellulosic fibers like cotton. ontosight.ai The fundamental principle of reactive dye chemistry lies in the incorporation of a reactive group into the dye molecule that can undergo a nucleophilic substitution or addition reaction with the hydroxyl groups of cellulose (B213188) or the amino groups of protein fibers.

Significance of Procion Brilliant Red H-8BN as a Model Compound in Research

This compound has been extensively utilized as a model compound in various research endeavors. Its well-characterized structure and predictable reactivity make it an ideal candidate for studying the kinetics and thermodynamics of the dyeing process. Researchers have employed this dye to investigate the influence of various parameters, such as temperature, pH, and electrolyte concentration, on dye uptake and fixation. mdpi.com

Furthermore, this compound has served as a valuable tool in the development of novel dyeing techniques and in the study of the environmental impact of textile effluents. Its use as a tracer in chemical processes and in staining techniques for biological research highlights its versatility beyond textile applications.

Structural Basis of Reactivity in Triazine-Derived Azo Dyes

This compound is classified as a dichlorotriazine azo dye. The reactivity of this and similar dyes stems from the s-triazine ring system, which contains two reactive chlorine atoms. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack. uobabylon.edu.iq

Under alkaline conditions, the hydroxyl groups of cellulose fibers act as nucleophiles, attacking the electrophilic carbon atoms of the triazine ring. This results in the displacement of a chlorine atom and the formation of a stable covalent ether bond between the dye molecule and the cellulose fiber. The presence of two chlorine atoms in dichlorotriazine dyes like this compound allows for a higher probability of reaction with the fiber compared to monochlorotriazine dyes, though this also increases the likelihood of hydrolysis, a competing reaction with water. researchgate.netuctm.edu The balance between reactivity towards the fiber and susceptibility to hydrolysis is a critical factor in the efficiency of the dyeing process. chimia.ch

Properties

CAS No.

12226-27-6

Molecular Formula

C8H11ClN2O2S

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Research of Procion Brilliant Red H 8bn

Advanced Synthetic Routes and Reaction Conditions

The synthesis of Procion Brilliant Red H-8BN is a multi-step process that involves the careful control of reaction conditions to ensure high yield and purity. The core of its synthesis lies in the formation of an azo chromophore followed by the introduction of a reactive triazine ring.

Diazotization and Coupling Mechanisms

The synthesis of the chromophoric part of this compound begins with the diazotization of a primary aromatic amine. This process typically involves the reaction of an aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The mechanism starts with the formation of the nitrosonium ion (NO⁺) from nitrous acid. This electrophile then reacts with the amino group of the aromatic amine to form an N-nitrosamine, which, in the acidic medium, rearranges and eliminates a water molecule to yield a diazonium salt.

The resulting diazonium salt is a weak electrophile and subsequently undergoes an electrophilic aromatic substitution reaction with a coupling component. For this compound, the coupling component is typically a naphthol derivative, such as H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which is rich in electrons and activated towards electrophilic attack. The coupling reaction is sensitive to pH, with alkaline conditions (pH 8-9) favoring the coupling to the naphthol hydroxyl group. The diazonium ion attacks the electron-rich position of the naphthol derivative, leading to the formation of the stable azo bond (-N=N-) that characterizes the dye's color.

Reaction Stage Key Reagents Typical Conditions Mechanism
Diazotization Aromatic Amine, Sodium Nitrite, Mineral Acid (e.g., HCl)0-5 °CElectrophilic attack of nitrosonium ion on the amine.
Coupling Diazonium Salt, Naphthol Derivative (e.g., H-acid)Alkaline pH (8-9)Electrophilic aromatic substitution.

Derivatization for Enhanced Functionality

The functional properties of this compound can be enhanced through derivatization, primarily by modifying its dichlorotriazine (DCT) ring. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, and their reactivity can be controlled sequentially.

One common derivatization involves the reaction of the DCT dye with amines or alcohols. For instance, reacting this compound with ethylenediamine (B42938) can produce an aminoalkyl derivative. This modification can be used to alter the dye's solubility, affinity for certain substrates, or to introduce new reactive sites for further conjugation. Such derivatized dyes have been explored for creating bifunctional reactive dyes, which can lead to higher fixation efficiency on cellulosic fibers.

Furthermore, dichlorotriazine dyes like this compound are used to create fluorescent probes and affinity ligands. By reacting the dye with molecules containing amino groups, such as 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF), fluorescent derivatives can be synthesized for use in bio-imaging and analytical applications. The derivatization conditions for such reactions, including temperature and pH, are critical for achieving selective substitution of one or both chlorine atoms.

Derivative Type Reactant Purpose
Aminoalkyl DerivativeEthylenediamineAlter solubility, introduce new reactive sites.
Fluorescent ProbeAminofluorescein derivativesBio-imaging and analytical applications.
Bifunctional DyeLinking groups (e.g., cysteamine)Enhance dye-fiber affinity and fixation.

Chemical Reactions and Mechanistic Analyses

This compound can undergo several chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for understanding its stability, environmental fate, and reactivity.

Oxidation Pathways and Product Characterization

The oxidation of this compound can lead to the degradation of the dye molecule. Advanced oxidation processes (AOPs), such as photocatalysis using semiconductors like TiO₂ or the use of Photo-Fenton reagents, have been studied for the decolorization of wastewaters containing reactive red dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the dye molecule non-selectively.

The oxidation process typically involves the cleavage of the azo bond, which is often the most labile part of the molecule, leading to the loss of color.

Interactions with Substrates: Fundamental Mechanisms and Applied Research

Dye-Cellulosic Fiber Interaction Studies

The dyeing of cellulosic fibers with Procion Brilliant Red H-8BN, also known as C.I. Reactive Red 58, is a complex process involving the diffusion of the dye into the fiber and subsequent chemical reaction. ontosight.ai The ultimate goal is to achieve a high degree of fixation, where the dye molecule becomes a permanent part of the fiber through a covalent linkage.

Covalent Bonding Mechanisms with Hydroxyl Groups

The cornerstone of the reactive dyeing process is the formation of a covalent bond between the dye and the hydroxyl (-OH) groups present in the cellulose (B213188) polymer chains of the fiber. ontosight.ai this compound features a dichlorotriazine reactive group. Under alkaline conditions, this reactive group is primed for a nucleophilic substitution reaction.

The process unfolds as follows:

Activation of Cellulose: The alkaline medium, typically achieved with the addition of soda ash, facilitates the ionization of the hydroxyl groups on the cellulose, forming highly reactive cellulosate anions (Cell-O⁻). scribd.com

Nucleophilic Attack: These cellulosate anions act as powerful nucleophiles, attacking the electron-deficient carbon atom in the dichlorotriazine ring of the dye molecule.

Substitution and Bond Formation: This attack leads to the displacement of a chlorine atom from the triazine ring, resulting in the formation of a stable ether bond that covalently links the dye to the cellulose fiber. This strong bond is responsible for the excellent wash fastness of textiles dyed with this compound. researchgate.net

Influence of Dyebath Parameters on Reaction Efficiency

The efficiency of the dyeing process with this compound is critically dependent on several dyebath parameters. Careful control of these factors is essential to maximize dye fixation and minimize hydrolysis.

ParameterInfluence on Reaction Efficiency
pH A crucial parameter, an alkaline pH is necessary to ionize the cellulose hydroxyl groups, making them reactive. google.com However, excessively high pH can accelerate dye hydrolysis. researchgate.net
Temperature Higher temperatures generally increase the rate of both the dyeing reaction and hydrolysis. For hot dyeing colors like Procion Red H8BN, a temperature of around 80°C is often employed. unido.org
Electrolyte Concentration The addition of an electrolyte, such as common salt or Glauber's salt, is essential to overcome the natural repulsion between the anionic dye and the negatively charged surface of the cellulosic fiber in the alkaline dyebath. google.com This promotes dye exhaustion onto the fiber surface, making the subsequent reaction more efficient. researchgate.net
Liquor Ratio A lower liquor-to-goods ratio is generally preferred as it increases the concentration of the dye in the vicinity of the fiber, which can lead to higher exhaustion and fixation. google.com

Research has shown that for hot dyeing processes with Procion Red H8BN, a common recipe involves using 60 g/l of common salt and 10 g/l of soda ash at a temperature of 80°C. unido.org Another study details a pad-bake method using 200 g/l of urea (B33335) and 20 g/l of soda ash. whiterose.ac.uk

Fiber Pre-treatment and Modification for Dye Fixation Enhancement

To improve the efficiency and environmental footprint of the dyeing process, significant research has focused on the pre-treatment and chemical modification of cellulosic fibers. The primary goal is to increase the fiber's reactivity towards the dye, thereby enhancing fixation, reducing the need for large amounts of salt, and minimizing dye wastage. researchgate.netresearchgate.netwhiterose.ac.uk

Various chemical modifications of cellulose have been explored to introduce new functional groups that are more reactive towards this compound than the native hydroxyl groups. A prominent strategy involves introducing amino groups into the cellulose structure. researchgate.netwhiterose.ac.uk Since an aliphatic amino group is a more powerful nucleophile than a hydroxyl group, this modification can lead to a much more efficient reaction with the dye. researchgate.net

One method involves treating cotton with N-methylol acrylamide (B121943) followed by amination with different amines. whiterose.ac.uk Another approach is the use of agents like 1,1-dimethyl-3-hydroxyl-1-azetidinium chloride (DMAC) or polyamide epichlorohydrin (B41342) (PAE) resins to introduce cationic sites onto the cellulose. whiterose.ac.uk These cationic sites not only attract the anionic dye but can also provide reactive sites for covalent bonding.

Studies have consistently shown that the exhaustion and fixation of reactive dyes, including this compound, are significantly higher on modified cellulose compared to unmodified cellulose. researchgate.net For instance, cotton pre-treated with a polyamide epichlorohydrin (PAE) resin and its derivatives has demonstrated enhanced dye uptake. whiterose.ac.uk

The introduction of amino groups into cotton has been shown to yield excellent color yields when dyed with an amino-alkyl derivative of Procion Red H-8BN, even in the absence of salt. researchgate.net Research on cotton modified with PAE/EDA (polyamide epichlorohydrin/ethylene diamine) showed a fixation percentage of 91% for Procion Red H-8BN. whiterose.ac.uk

Pre-treatment AgentDyeFixation (%)
PAE/EDAProcion Red H-8BN91
PAE/EDAProcion Red HE-3B95
PAE/EDAProcion Red MX-5B95

Data sourced from a study on PAE/EDA pre-treated cotton. whiterose.ac.uk

These modified substrates often exhibit good washing fastness, comparable to conventionally dyed materials. researchgate.net

On activated fibers, the mechanism of covalent bond formation remains a nucleophilic substitution reaction. However, the nucleophile is no longer solely the cellulosate anion. In amino-functionalized cellulose, the more nucleophilic amino groups readily attack the dichlorotriazine ring of this compound, leading to a more efficient and rapid fixation process. researchgate.net

In the case of pre-treatment with compounds like DCPEAT (dichloro-s-triazinylethylamino-s-triazine), one of the chlorine atoms of the agent reacts with the cellulose under weakly alkaline conditions. This leaves a monochloro-s-triazine residue attached to the fiber, which is then highly receptive to subsequent dyeing with amino-alkyl derivatives of dyes like Procion Red H-8BN. researchgate.net This two-step approach effectively creates a highly reactive surface on the fiber, primed for covalent bonding with the dye. whiterose.ac.uk

Dye-Protein and Enzyme Interaction Studies

The interactions between triazine dyes, such as this compound, and proteins form the basis of their application in biochemical research, particularly in protein purification and analysis. These interactions can be highly specific or general, involving a combination of electrostatic, hydrophobic, and affinity-based forces.

This compound and its analogues interact with a wide range of proteins and enzymes, often at sites that bind nucleotides or other cofactors. The binding can occur through several mechanisms. In some cases, the dye mimics the structure of a natural cofactor, leading to specific, competitive inhibition at the enzyme's active site. For other proteins, binding is less specific, driven by electrostatic and/or hydrophobic interactions with the anionic and aromatic portions of the dye molecule. sigmaaldrich.com

Kinetic studies with related Procion Red dyes have provided quantitative insights into these interactions. For instance, Procion Red HE-3B, a closely related monochlorotriazine dye, exhibits competitive inhibition with various hydrogenases with respect to their electron carriers, indicating a specific interaction at the catalytic centers. nih.gov Similarly, studies on the interaction between Procion Red HE-3B and alkaline phosphatase from calf intestine revealed a noncompetitive type of inhibition. nih.gov Difference spectroscopy showed that the enzyme dimer has two binding sites for the dye, with the binding primarily stabilized by electrostatic interactions. nih.gov The large aromatic systems of the dye are crucial for the specificity of the binding. nih.gov

The affinity of these dyes for enzymes has been quantified in several studies.

EnzymeDyeParameterValueReference
Alkaline Phosphatase (calf intestine)Procion Red HE-3BDissociation Constant (Kd)0.01 mM nih.gov
Alkaline Phosphatase (calf intestine)Procion Red HE-3BInhibition Constant (Ki)0.03 mM nih.gov
Hydrogenase (A. eutrophus, soluble)Procion RedInhibition Constant (Ki)103 µM nih.gov
Hydrogenase (A. eutrophus, membrane-bound)Procion RedInhibition Constant (Ki)19 µM nih.gov

The formation of dye-protein complexes can be significantly influenced by the presence of metal ions. Research has shown that first-row transition metal ions, particularly zinc (Zn²⁺), can markedly enhance the binding affinity of Procion Red H-8BN for certain enzymes. nih.govresearchgate.net This effect was notably demonstrated with the enzyme carboxypeptidase G-2. nih.gov While the less reactive Procion Red H-8BN on its own does not inactivate this enzyme, its ability to inhibit is greatly increased in the presence of Zn²⁺. nih.gov

The proposed mechanism involves the formation of a specific, tetracoordinate complex between the metal ion, the dye, and the protein. nih.gov It is believed that the Zn²⁺ ion bridges the dye and the protein by coordinating with the azo linkage and adjacent sulfonate and hydroxyl groups on the dye molecule, as well as an appropriate ligand on the protein surface, likely near the active site. nih.govresearchgate.net This metal-mediated binding has been exploited to selectively enhance the adsorption of specific proteins to immobilized dye matrices in affinity chromatography. researchgate.net

The ability of Procion Red dyes to bind a variety of proteins has been widely exploited in pseudo-affinity chromatography. researchgate.net When the dye is covalently immobilized onto a solid support matrix like agarose (B213101) or Sepharose, it creates a stable and reusable adsorbent for protein purification. sigmaaldrich.combio-world.com This technique is valued for its high selectivity, stability, and economy. researchgate.net

Procion Red-based adsorbents are particularly effective for purifying nucleotide-dependent enzymes. sigmaaldrich.combio-world.com The dye's structure can mimic cofactors like NADP⁺, allowing it to bind strongly and specifically to the dinucleotide fold of dehydrogenases and kinases. sigmaaldrich.comresearchgate.netcore.ac.uk This has made Procion Red HE-3B immobilized on Sepharose a preferred matrix for selectively retarding and purifying NADP⁺-dependent dehydrogenases over NAD⁺-dependent ones. researchgate.netcore.ac.uk The high operational capacity of these dye-ligand columns is a significant advantage compared to more traditional group-specific nucleotide adsorbents. researchgate.netcore.ac.uk Elution of the bound protein is typically achieved by increasing the ionic strength with a salt gradient (e.g., NaCl) or by specific elution with a low concentration of the free cofactor or substrate. sigmaaldrich.comnewprairiepress.org

Protein/Enzyme PurifiedDye-MatrixSourceReference
HydrogenasesProcion Red HE-3B-AgaroseAlcaligenes eutrophus, Clostridium pasteurianum nih.gov
Carboxypeptidase G-2Procion Red H-8BNPseudomonas sp. RS-16 msu.ru
NADP-specific Glutamate DehydrogenaseProcion Red HE-3B-Sepharose CL-4BNeurospora crassa newprairiepress.org
Cholesteryl Ester Transfer Protein (CETP)Reactive Red 120-AgaroseHuman Plasma nih.gov
Alkaline PhosphataseProcion Red HE-3BCalf Intestine nih.gov

Interaction with Biological Tissues in Research Contexts

Beyond isolated proteins, this compound and its variants are utilized as stains in histological and anatomical research, leveraging their ability to bind to components of biological tissues and their fluorescent properties.

Procion Brilliant Red H-8BS, a closely related variant, has been established as a fluorescent dye for the supravital staining of the organic matrix of bone. nih.gov This application allows for the labeling of living bone tissue, which can then be processed for histological examination. Its use has been documented in endodontic research for the vital staining of dental pulp and odontoblasts, enabling detailed anatomical studies of these structures. nih.gov

To enhance the utility of this vital stain, specific counterstaining procedures have been developed. One such method allows for the examination of the stained tissue under both visible light and UV illumination without interference. nih.gov In this procedure, sections of bone vitally labeled with Procion Brilliant Red H-8BS are first stained with Delafield's alum hematoxylin (B73222) and then counterstained with a 1% solution of Procion Brilliant Orange M-GS. nih.gov This dual-staining technique provides clear cellular and structural details under visible light while preserving the specific fluorescence of the Procion Red dye at its binding sites. nih.gov The dye has also been used as a tracer to visualize and characterize media perfusion through ex vivo bone core cultures. ecmjournal.org

The primary advantage of using Procion Brilliant Red H-8BS in tissue research is its fluorescence. nih.gov When bound to the organic matrix of tissues like bone, the dye emits a characteristic fluorescence under UV illumination. This property is central to its application in fluorescence microscopy, where it serves as a marker to visualize specific sites of bone growth or to trace the distribution of the dye within the tissue matrix. nih.gov The ability to counterstain these sections for standard light microscopy further enhances its utility, allowing researchers to correlate fluorescent signals with specific histological features. nih.gov

Environmental Fate and Remediation Technologies of Procion Brilliant Red H 8bn

Advanced Oxidation Processes (AOPs) for Dye Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). In the context of Procion Brilliant Red H-8BN remediation, these processes offer a promising alternative to conventional treatment methods that are often ineffective against the complex structure of azo dyes.

Photocatalytic Degradation Using Semiconductor Materials

Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate highly reactive species upon irradiation with light. This technology has been effectively applied to the decomposition of this compound.

Both Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) are widely used semiconductor photocatalysts due to their high efficiency, chemical stability, and low cost. Studies have demonstrated their capability to degrade azo dyes. For instance, ZnO has been noted for its ability to absorb a broader range of the UV spectrum compared to TiO2, potentially offering higher efficiency under solar irradiation ui.ac.id. In comparative studies for the degradation of organic dyes, both TiO2 and ZnO have shown high degradation efficiencies, often exceeding 95% under optimized conditions mdpi.com. The photocatalytic process involves the generation of electron-hole pairs upon UV irradiation, which then react with water and oxygen to produce reactive oxygen species that break down the dye molecules.

To enhance the efficiency of photocatalysts, they are often combined with other materials to form nano-composites. Zeolites, with their large surface area and porous structure, serve as excellent supports for semiconductor nanoparticles like ZnO. Research on ZnO-natural zeolite nano-photocatalysts has shown remarkable results in the degradation of Procion Red. A nano-photocatalyst of ZnO-natural zeolite, with an average crystallite diameter of 82 nm, achieved a peak degradation of 96.23% for a 50 ppm Procion Red solution after 120 minutes of sunlight irradiation ui.ac.idresearchgate.net. In another study, a 2:1 weight ratio of ZnO to zeolite composite demonstrated the best degradation percentage of 83.96% for a 150 mg/L Procion Red solution under 120 minutes of sunlight exposure researchgate.netijstr.org. These composites benefit from the synergistic effect of the adsorptive capacity of zeolite and the photocatalytic activity of ZnO.

The following table summarizes the degradation efficiency of Procion Red using different photocatalysts.

CatalystDye ConcentrationLight SourceIrradiation Time (minutes)Degradation Efficiency (%)
Nano-photocatalyst ZnO-natural zeolite50 ppmSunlight12096.23 ui.ac.idresearchgate.net
ZnO-zeolite composite (2:1)150 mg/LSunlight12083.96 researchgate.netijstr.org
Nano-photocatalyst ZnO-natural zeolite250 ppmSunlight12067.72 ui.ac.id
ZnO50 ppmSunlight12091.21 ui.ac.id
Zeolite50 ppmSunlight12039.31 ui.ac.id

The effectiveness of photocatalytic degradation is significantly influenced by operational parameters such as irradiation conditions and catalyst loading. Sunlight, being a natural and abundant source of UV radiation, has been shown to be more effective than UV lamps for the degradation of Procion Red using ZnO-zeolite composites researchgate.netijstr.org. The degradation efficiency increases with extended irradiation time researchgate.net. Catalyst loading is another critical factor. An optimal catalyst dosage is necessary to ensure sufficient active sites for the reaction without causing light scattering or agglomeration of particles, which can reduce efficiency. For other organic dyes, optimal catalyst loadings for TiO2 and ZnO have been identified as 0.8 g/L and 1.2 g/L, respectively, achieving around 95-96% degradation mdpi.com.

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are other powerful AOPs that rely on the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+). The addition of UV light in the photo-Fenton process enhances the production of these radicals.

The efficiency of the Fenton process is highly dependent on the concentrations of H2O2 and Fe2+, as well as the pH of the solution. For the degradation of Procion Red, optimal conditions have been identified to achieve maximum color removal. A study found that the optimum concentrations for degrading a 100 ppm Procion Red solution were 1000 ppm of H2O2 and 50 ppm of Fe2+ researchgate.netresearchgate.net. At these concentrations, 100% color degradation was achieved within 60 minutes researchgate.netresearchgate.net. The pH of the solution is a crucial parameter, with the optimal pH for the Fenton reaction being around 3 researchgate.netresearchgate.net. At pH values above 3.5, the efficiency decreases due to the precipitation of ferric hydroxide, which reduces the concentration of dissolved iron ions researchgate.net.

The photo-Fenton process can significantly accelerate the degradation. For a similar reactive red dye, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes, highlighting the synergistic effect of UV light researchgate.net.

The table below presents the optimal conditions for the Fenton process in the degradation of Procion Red.

ParameterOptimal ValueInitial Dye ConcentrationOutcome
H2O2 Concentration1000 ppm100 ppm100% color degradation in 60 minutes researchgate.netresearchgate.net
Fe2+ Concentration50 ppm100 ppm100% color degradation in 60 minutes researchgate.netresearchgate.net
pH3100 ppm100% color degradation in 60 minutes researchgate.netresearchgate.net
Mechanisms of Hydroxyl Radical Generation in Fenton Systems

The Fenton process is a cornerstone of Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants like this compound. Its efficacy hinges on the generation of highly reactive and non-selective hydroxyl radicals (•OH) researchgate.netresearchgate.net. The fundamental mechanism involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions, typically around pH 3 researchgate.net.

The classical Fenton reaction is initiated as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net

This initial reaction generates the ferric ion (Fe³⁺), a hydroxyl radical, and a hydroxide ion. For the process to be catalytic and sustainable, the regeneration of the ferrous ion is crucial. This occurs through the reaction of the ferric ion with hydrogen peroxide, although this step is significantly slower than the initial radical-generating step:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

Further reactions can also contribute to the radical pool. For instance, the ferric ion can react with the hydroperoxyl radical (•OOH):

Fe³⁺ + •OOH → Fe²⁺ + O₂ + H⁺

•OH + H₂O₂ → •OOH + H₂O

Similarly, an excess of ferrous ions can also lead to a scavenging effect:

•OH + Fe²⁺ → OH⁻ + Fe³⁺

Ozonation and Sonolysis-Assisted Degradation

Ozonation and sonolysis are effective AOPs for the degradation of Procion dyes, often used in combination with other processes to enhance efficiency.

Ozonation: This process utilizes ozone (O₃) as a powerful oxidant. The degradation of dyes via ozonation can occur through two primary pathways. The first is direct oxidation by molecular ozone. The second, and often more significant pathway, involves the decomposition of ozone in water to form hydroxyl radicals, particularly at alkaline pH researchgate.netut.ac.ir. The rate of hydroxyl radical formation increases with pH, leading to enhanced dye degradation at higher pH values researchgate.netut.ac.ir. For instance, in the treatment of Procion Blue, the highest removal efficiency of 87% was achieved at pH 12 ut.ac.ir. The degradation rate is typically rapid initially and slows as the concentration of the parent dye decreases researchgate.netut.ac.ir. Combining ozonation with hydrogen peroxide can further increase degradation efficiency by promoting the generation of hydroxyl radicals researchgate.netut.ac.ir.

Sonolysis-Assisted Degradation: Sonolysis, or ultrasonic degradation, relies on the phenomenon of acoustic cavitation. High-frequency ultrasound waves passing through a liquid medium cause the formation, growth, and violent collapse of microscopic bubbles nih.gov. This collapse creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). Under these conditions, water molecules pyrolyze to generate highly reactive species, including hydroxyl radicals (•OH) and hydrogen atoms (•H). These radicals then attack the dye molecules present in the solution. The degradation of reactive brilliant red dyes via sonolysis has been shown to follow pseudo-first-order kinetics nih.gov. The efficiency of sonolysis can be significantly enhanced by combining it with other oxidants, such as Fenton's reagent (US + Fenton) or potassium persulfate (US + KPS), which leads to a notable increase in degradation rates mdpi.comnih.gov. For example, the degradation of Procion Brilliant Purple H-3R increased from 70.25% with ultrasound alone to 99.79% when combined with the Fenton reagent nih.gov.

Kinetic and Mechanistic Studies of AOPs

Understanding the kinetics and mechanisms of AOPs is vital for process optimization and scale-up.

The degradation of complex azo dyes like this compound proceeds through the breakdown of the molecular structure into smaller, less colored, and often less toxic intermediates, with the ultimate goal of complete mineralization to CO₂, H₂O, and inorganic ions.

The primary point of attack by hydroxyl radicals is often the chromophoric azo bond (-N=N-), leading to rapid decolorization of the solution researchgate.netnih.gov. However, the disappearance of color does not signify complete mineralization, as stable aromatic intermediates can persist.

Studies on related Procion Red dyes using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have identified numerous aromatic intermediates. For Procion Red H-E7B treated with a solar photo-Fenton process, 18 different aromatic compounds were detected, arising from the cleavage of the azo bond and subsequent reactions on the resulting aromatic rings (e.g., hydroxylation, oxidation) researchgate.netnih.gov. Similarly, in the microbial degradation of Procion Red—H3B, GC-MS analysis was used to identify the degraded compounds, confirming the reductive cleavage of the dye nih.gov. The degradation pathway often involves the formation of substituted naphthalenes, benzenes, and triazine derivatives. These intermediates are subsequently attacked by radicals, leading to ring-opening and the formation of short-chain carboxylic acids before eventual mineralization nih.gov. The release of inorganic ions such as sulfate (B86663) (SO₄²⁻), nitrate (NO₃⁻), and chloride (Cl⁻) from the heteroatoms in the original dye molecule provides further evidence of its breakdown nih.govmdpi.com.

The degradation kinetics of Procion dyes by various AOPs are frequently described by a pseudo-first-order model. This model assumes that the concentration of one reactant (the hydroxyl radical) remains relatively constant while the concentration of the other (the dye) changes significantly.

The pseudo-first-order rate equation is given by:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial dye concentration.

C is the dye concentration at time t.

k_app is the apparent pseudo-first-order rate constant.

Several studies have confirmed that this model accurately represents the degradation of Procion dyes in different AOP systems. For example, the degradation of Procion Red by the Fenton reagent was found to follow first-order reaction kinetics researchgate.net. The ozonation of Procion Blue also followed pseudo-first-order kinetics with a rate constant of 2.48×10⁻² /min researchgate.netut.ac.ir. Similarly, the sonochemical degradation of reactive brilliant red K-BP was successfully modeled using pseudo-first-order kinetics nih.gov. Neural network models have also been employed to predict dye degradation, taking into account multiple variables such as initial dye and reagent concentrations, pH, and time researchgate.net.

Table 1: Kinetic Parameters for the Degradation of Procion Dyes by Various AOPs

Dye Treatment Process Kinetic Model Rate Constant (k) Reference
Procion Red Fenton Reagent First-Order - researchgate.net
Procion Blue Ozonation Pseudo-First-Order 2.48 x 10⁻² min⁻¹ ut.ac.ir
Reactive Brilliant Red K-BP Ultrasonic Cavitation Pseudo-First-Order - nih.gov
Procion Brilliant Purple H-3R US + Fenton - 7.47 x 10⁻¹ L mg⁻¹ min⁻¹ nih.gov
Direct Red 83 Photo-Fenton Pseudo-First-Order - researchgate.net

Adsorption-Based Removal Methodologies

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Adsorbent Materials

Research has focused on developing low-cost, high-efficiency adsorbents from various waste materials and novel composites for the removal of Procion Red dyes.

Agricultural Waste-Based Adsorbents:

Avocado Shells: Raw avocado shells treated with sulfuric acid (H₂SO₄) and nitric acid (HNO₃) have proven to be effective adsorbents for Procion Red. The acid treatment modifies the surface chemistry and porosity of the biomass. These materials demonstrated high removal efficiencies (>90%) and significant maximum adsorption capacities of 167.0 mg/g (for H₂SO₄ treated) and 212.6 mg/g (for HNO₃ treated) nih.gov.

Peach Pits: Activated carbon produced from peach pits has also been shown to be a superior adsorbent compared to commercial activated carbon for Procion Red MX-5B, with a maximum removal capacity of 297.2 mg/g hud.ac.uk.

Cardoon Wastes: Adsorbents developed from the leaves and stems of cardoon plants, both in their neat and activated carbon forms, have been characterized for dye removal applications researchgate.net. Characterization involves determining surface properties through methods like Boehm's titration, scanning electron microscopy (SEM), and Fourier transform infrared (FTIR) spectroscopy researchgate.net.

Composite and Synthetic Adsorbents:

MgAl LDH/Lignin Composite: A novel composite of MgAl layered double hydroxide (LDH) and Lignin has been synthesized and tested for the removal of Procion Red. This material exhibited a maximum adsorption capacity of 74.63 mg/g, with the adsorption process being well-described by the Langmuir isotherm model, suggesting monolayer adsorption onto a uniform surface materresearch.com.

Graphene-Based Materials: Graphene oxide (GO) and its derivatives are explored as adsorbents due to their extremely high surface area and abundant functional groups nih.gov. Amino-functionalized GO, for example, has shown very high adsorption capacity for other dyes and heavy metals nih.gov.

The characterization of these materials is crucial for understanding their adsorption behavior. Techniques like FTIR identify surface functional groups, SEM reveals surface morphology and porosity, and Brunauer-Emmett-Teller (BET) analysis determines the specific surface area, all of which are critical factors influencing adsorption capacity.

Table 2: Adsorption Capacities of Various Novel Adsorbents for Procion Red Dyes

Adsorbent Material Dye Maximum Adsorption Capacity (q_max) Isotherm Model Reference
H₂SO₄-Treated Avocado Shells Procion Red 167.0 mg/g Sips nih.gov
HNO₃-Treated Avocado Shells Procion Red 212.6 mg/g Sips nih.gov
Peach Pit Activated Carbon Procion Red MX-5B 297.2 mg/g Liu hud.ac.uk
MgAl LDH/Lignin Composite Procion Red 74.63 mg/g Langmuir materresearch.com

Biological and Microbial Degradation Strategies

Biological and microbial degradation offers an environmentally friendly and cost-effective approach for the treatment of effluents containing this compound. Certain microorganisms are capable of breaking down the complex azo dye structure into simpler, less toxic compounds.

The bacterium Pseudomonas stutzeri SPM-1, isolated from textile wastewater dumping sites, has demonstrated the ability to completely decolorize Procion Red H-8BN (50 mg/L) within 20 hours under microaerophilic conditions at pH 8 and 32 ± 0.2 °C nih.gov. The degradation process involves the enzymatic cleavage of the azo bond, primarily by azoreductase, laccase, and NADH-DCIP reductase nih.gov.

The treatment of the dye solution with Pseudomonas stutzeri SPM-1 resulted in a significant reduction in the biochemical oxygen demand (BOD) by 85%, chemical oxygen demand (COD) by 90%, and total organic carbon (TOC) by 65% nih.gov. Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products helped in elucidating the metabolic pathway of Procion Red H-8BN degradation nih.gov. The initial step involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which are then further degraded into smaller molecules.

Table 4: Reduction in Pollution Parameters by Pseudomonas stutzeri SPM-1
ParameterReduction (%)Reference
Biochemical Oxygen Demand (BOD)85 nih.gov
Chemical Oxygen Demand (COD)90 nih.gov
Total Organic Carbon (TOC)65 nih.gov

Isolation and Characterization of Dye-Degrading Microorganisms

The initial step in developing effective bioremediation strategies is the isolation of potent microorganisms capable of degrading the target dye. Researchers typically source these microbes from environments chronically exposed to dye effluents, such as textile industry wastewater and contaminated soil, which are likely to harbor adapted microbial communities.

The process begins with the collection of samples from these contaminated sites. These samples are then used to inoculate a mineral salt medium (MSM) that contains the dye of interest, like this compound, as the sole source of carbon. This enrichment technique selectively promotes the growth of microorganisms that can utilize the dye molecule. Following this, serial dilution and streaking methods are employed to obtain pure bacterial cultures.

Once isolated, these strains are screened for their dye-degrading efficiency. A notable example is the isolation of Pseudomonas stutzeri SPM-1 from a textile effluent dumping site, which demonstrated a natural ability to decolorize and degrade Procion Red. Other identified dye-degrading bacteria include species such as Bacillus pumilis and Paenibacillus thiaminolyticus. Characterization of these isolates involves studying their morphological, physiological, and biochemical properties to confirm their identity and understand their metabolic capabilities.

Enzymatic Mechanisms of Azo Dye Biotransformation (e.g., Azoreductase, Laccase)

The biotransformation of azo dyes like this compound is primarily an enzymatic process. The key reaction is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This process is catalyzed by a class of enzymes known as azoreductases.

In the case of Pseudomonas stutzeri SPM-1, biochemical analysis revealed the presence and activity of an azoreductase, laccase, and NADH-DCIP reductase enzyme system. The degradation process was initiated by these enzymes, with azoreductase activity showing a remarkable 95% increase within the first 12 hours of incubation. The amount of azoreductase increased from 0.194 ± 0.05 mL⁻¹ min⁻¹ to 0.378 ± 0.03 mL⁻¹ min⁻¹ during this period. Azoreductases facilitate the breaking of the azo linkages, often under microaerophilic or anaerobic conditions, leading to the formation of intermediate aromatic amines, which can be further degraded by other microbial metabolic pathways. Laccases, on the other hand, are oxidative enzymes that can also contribute to the degradation of a wide range of phenolic compounds and aromatic amines produced after the initial azo bond cleavage.

Optimization of Bioremediation Parameters

To maximize the efficiency of dye degradation, various physicochemical parameters must be optimized for the specific microbial strain. These parameters significantly influence microbial growth and enzymatic activity.

Key parameters include:

pH: Most dye-degrading bacteria show optimal activity at a neutral to slightly alkaline pH. For instance, Bacillus pumilis and Paenibacillus thiaminolyticus exhibit maximum decolorizing activity at pH 8. Similarly, the degradation of Procion Red by P. stutzeri SPM-1 was optimized at a pH of 8.0.

Temperature: Temperature affects microbial metabolism and enzyme kinetics. The optimal temperature for P. stutzeri SPM-1 was found to be 32 ± 0.2 °C, with significant declines in performance at higher or lower temperatures. Many isolates show peak performance around 37°C.

Initial Dye Concentration: High concentrations of dye can be toxic to microorganisms. Studies show that degradation efficiency is often highest at lower dye concentrations. For P. stutzeri SPM-1, the maximum decolorization was observed at a dye concentration of 50 mg/L.

Oxygen Levels: The initial and most critical step of azo dye bioremediation, the reductive cleavage of the azo bond, is typically favored under microaerophilic (low oxygen) or anaerobic conditions. P. stutzeri SPM-1 achieved complete decolorization under microaerophilic conditions, whereas aerobic conditions resulted in only 20% decolorization in the same timeframe.

Co-substrates: Azo dyes are often deficient in carbon. The addition of supplementary carbon and nitrogen sources, or co-substrates like peptone, can significantly enhance microbial growth and dye degradation rates.

Table 1: Optimized Parameters for Procion Red Degradation by Pseudomonas stutzeri SPM-1

Parameter Optimal Value
pH 8.0
Temperature 32 ± 0.2 °C
Dye Concentration 50 mg/L
Aeration Microaerophilic

Evaluation of Mineralization Efficiency (BOD, COD, TOC Reduction)

Effective remediation requires not just the removal of color (decolorization) but the complete mineralization of the dye molecule into simpler, non-toxic compounds like CO₂, H₂O, and mineral salts. Mineralization is assessed by measuring the reduction in bulk organic pollution indicators such as Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC).

Table 2: Mineralization Efficiency of Procion Red by P. stutzeri SPM-1

Parameter Reduction Percentage (%)
Biological Oxygen Demand (BOD) 85%
Chemical Oxygen Demand (COD) 90%

Integrated and Hybrid Treatment Systems for Dye Effluents

While bioremediation is cost-effective and environmentally friendly, its application can be limited by factors such as slow reaction rates and sensitivity to environmental conditions. To overcome these limitations, integrated and hybrid systems that combine biological processes with chemical or physical methods are increasingly being explored. These systems often yield enhanced reaction kinetics and can treat more resilient dye compounds.

Advanced Oxidation Processes (AOPs) are frequently combined with biological treatments. AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize complex organic molecules. Examples of hybrid systems include:

Ultrasound-Assisted Degradation: This method uses ultrasonic cavitation to generate hydroxyl radicals. The degradation of Procion dyes has been enhanced by combining

Advanced Analytical Techniques in Procion Brilliant Red H 8bn Research

Spectroscopic Methods for Monitoring and Quantification

Spectroscopic techniques are fundamental in the analysis of dyes like Procion Brilliant Red H-8BN. They rely on the interaction of electromagnetic radiation with the dye molecule to provide information about its concentration and chemical structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Decolorization Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary tool for monitoring the decolorization of this compound in various treatment processes. This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of the dye in a solution is directly proportional to its absorbance at a specific wavelength, a principle described by the Beer-Lambert law.

In decolorization studies, the characteristic absorbance peak of this compound in the visible region is monitored over time. A decrease in the intensity of this peak signifies the breakdown of the chromophore, the part of the molecule responsible for its color. For instance, in microbial degradation studies of similar Procion red dyes, UV-Vis spectral analysis is used to confirm decolorization by observing the reduction in the dye's maximum absorbance wavelength. nih.gov The complete disappearance or significant shift of this peak indicates the transformation of the dye into other compounds. nih.gov

Table 1: Application of UV-Vis Spectrophotometry in Procion Red Dye Decolorization

Parameter Monitored Wavelength Range Observation Reference
Decolorization of Procion Red—H3B 200–600 nm Disappearance of the major peak and emergence of new peaks after decolorization. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Changes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. vscht.cz Different functional groups vibrate at specific frequencies, resulting in a unique spectral "fingerprint" for the molecule. libretexts.org

In the context of this compound research, FT-IR is instrumental in elucidating the changes in the dye's molecular structure during degradation or reaction processes. By comparing the FT-IR spectra of the dye before and after treatment, researchers can identify the disappearance of characteristic peaks associated with the original dye and the appearance of new peaks corresponding to the degradation products. For example, the cleavage of the azo bond (–N=N–), a common step in the breakdown of azo dyes, can be inferred from changes in the spectrum. The presence of new peaks can confirm the formation of different compounds. nih.gov An infrared spectrum of an alkyl-amino dye prepared from Procion Red H-8BN shows distinct peaks that can be compared to the original dye's spectrum. whiterose.ac.uk

Table 2: Characteristic FT-IR Absorption Frequencies for Key Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹) Significance in Procion Red H-8BN Analysis
C-H (in alkanes) 2850-3000 Indicates the presence of alkyl chains.
C=C (in aromatic rings) 1400-1600 Characteristic of the aromatic structures within the dye molecule. vscht.cz
C=O (in ketones) 1715 Can indicate oxidative degradation products. libretexts.org
O-H (in alcohols) 3200-3600 (broad) Suggests the formation of hydroxylated intermediates.
N-H (in amines) 3300-3500 Can indicate the formation of aromatic amines after azo bond cleavage.

Chromatographic Separations and Mass Spectrometry for Metabolite Identification

Chromatographic techniques are essential for separating the complex mixtures that can result from the degradation of this compound. When coupled with mass spectrometry, these methods provide powerful tools for the definitive identification of the resulting metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. epo.org In the analysis of this compound and its degradation products, HPLC is used to separate the parent dye from its various metabolites. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent).

By analyzing the chromatograms obtained from samples taken at different stages of a degradation process, researchers can track the disappearance of the peak corresponding to this compound and the emergence of new peaks representing the intermediate and final breakdown products. The retention time, the time it takes for a specific compound to travel through the column, is a characteristic property that aids in its identification. For instance, in the analysis of Procion Red—H3B, the disappearance of the main dye peak and the appearance of several new peaks at different retention times in the HPLC chromatogram confirmed its biodegradation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov It is particularly useful for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like the degradation products of this compound, a derivatization step is often necessary to make them suitable for GC analysis.

Following separation by the gas chromatograph, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be compared to spectral libraries for positive identification. GC-MS analysis has been instrumental in identifying the degraded compounds of Procion Red—H3B, thereby helping to elucidate the degradation pathway. nih.gov This technique is a key component in metabolomics studies for identifying a wide range of small molecules. nih.govresearchgate.net

Surface and Structural Characterization of Materials

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful duo for characterizing materials involved in this compound research, especially in adsorption studies. SEM provides high-resolution images of a material's surface topography, while EDX analysis identifies the elemental composition of the surface.

In the context of removing Procion dyes from aqueous solutions, researchers frequently employ SEM-EDX to examine the adsorbent materials before and after the dye uptake. SEM images typically reveal changes in the surface morphology of the adsorbent. For instance, the initially porous and irregular surface of an adsorbent like activated carbon can appear smoother or more covered after adsorbing the dye molecules, indicating that the pores have been filled.

EDX analysis complements these visual findings by providing elemental data. An EDX spectrum of an adsorbent before dye adsorption would show peaks corresponding to its base elements (e.g., Carbon and Oxygen for activated carbon). After adsorption of this compound, new peaks corresponding to elements present in the dye molecule—such as sulfur (S), nitrogen (N), sodium (Na), and chlorine (Cl)—would appear. This confirms the presence of the dye on the adsorbent's surface. In a study on the adsorption of Procion Red MX-5B onto an alumina-activated carbon composite, EDX analysis was used to confirm the presence and distribution of alumina (B75360) in the carbon matrix. ugm.ac.id

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It is applied in this compound research to analyze the solid-state properties of adsorbents or catalysts used in its removal or transformation. The XRD pattern of a material provides a fingerprint of its crystalline phases and can reveal information about its degree of crystallinity.

For example, when studying the removal of Procion dyes using composite materials, XRD is used to characterize the adsorbent's structure. Research on a TiO2/Kaolin composite used for Procion red removal utilized XRD to identify the crystalline phases of the components. researchgate.net The analysis can determine whether the components are present in an amorphous or crystalline state, which can significantly impact their adsorptive or catalytic properties.

Furthermore, XRD analysis can be performed on the material after it has interacted with this compound. By comparing the XRD patterns before and after dye adsorption, researchers can ascertain if the adsorption process induces any changes in the crystalline structure of the material. A lack of significant change in the pattern typically suggests that the interaction is primarily a surface phenomenon (physisorption) that does not alter the bulk structure of the adsorbent.

Porosity and Surface Area Analysis (e.g., BET, BJH)

The efficiency of processes like adsorption is heavily dependent on the physical properties of the materials used, specifically their surface area and porosity. The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are standard techniques for determining these parameters. lucideon.comsci-hub.ru

The BET method calculates the specific surface area of a material by measuring the multilayer adsorption of an inert gas (commonly nitrogen) at a constant temperature. lucideon.com A higher surface area generally provides more active sites for the dye molecules to bind to. The BJH analysis, derived from the desorption data, provides information about the pore size distribution and total pore volume. lucideon.comresearchgate.net This is crucial as the pore size must be appropriate to accommodate the this compound molecules.

Research on various adsorbents for reactive dyes consistently reports these parameters to evaluate their potential effectiveness. For example, studies on composite materials for dye removal have highlighted significant surface areas as a key factor for high adsorption capacity. researchgate.netresearchgate.net

Table 1: Surface Properties of Materials Used in Reactive Dye Research

Material/Sample Specific Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Diameter (nm) Source
Hydrothermally treated red mud (6h) 347 ~0.33-0.36 ~3.5-3.7 researchgate.net
Hydrothermally treated red mud (12h) 331 ~0.33-0.36 ~3.5-3.7 researchgate.net
Hydrothermally treated red mud (24h) 136 ~0.33-0.36 ~3.5-3.7 researchgate.net
Composite Adsorbent Material 735.55 - - researchgate.net
Alumina-Activated Carbon 535 0.56 - ugm.ac.id

This table is interactive and allows for sorting.

Electrochemical Methods in Reaction Monitoring

Electrochemical methods are increasingly employed for the degradation of persistent organic pollutants like this compound. These techniques can monitor the progress of the degradation reaction and are instrumental in developing efficient wastewater treatment technologies.

Cyclic voltammetry, for example, can be used to study the redox behavior of the dye and determine the optimal conditions for its electrochemical oxidation. nih.gov In a typical pilot plant study for the electrochemical treatment of a reactive dye like Procion Black 5B, parameters such as Chemical Oxygen Demand (COD) and color removal are monitored throughout the electrolysis process. nih.gov The reduction in COD indicates the mineralization of the organic dye molecule, while color removal signifies the breakdown of its chromophore.

Studies have shown high efficiency in dye degradation using stable and active electrodes, such as titanium-based mixed metal oxides (Ti/RuO2) or boron-doped diamond electrodes. nih.govresearchgate.net The monitoring of the reaction allows for the calculation of key performance indicators like energy consumption and mass transfer coefficients, which are vital for assessing the feasibility and scalability of the electrochemical treatment process. nih.gov

Table 2: Efficiency of Electrochemical Treatment for Procion Dyes

Parameter Initial Value Final Value Efficiency (%) Conditions Source
COD Reduction (Procion Black 5B) - - 74.05 NaCl medium, Ti/RuO2 anode nih.gov
Color Removal (Procion Black 5B) - - 100 NaCl medium, Ti/RuO2 anode nih.gov

This table is interactive and allows for sorting.


Perspectives and Future Directions in Procion Brilliant Red H 8bn Research

Development of Next-Generation Reactive Dye Systems

The foundational principle of reactive dyes, the formation of a covalent bond between the dye and the fiber, remains a cornerstone of textile coloration for its unparalleled fastness properties. ontosight.ai However, the evolution of reactive dye technology continues, with a focus on creating systems that are more efficient and environmentally benign. Contemporary research and development efforts are building upon the foundational principles established by early reactive dyes like Procion Brilliant Red H-8BN.

Future research is directed towards the synthesis of multifunctional reactive dyes. These innovative dyes incorporate more than one reactive group, which can be of the same or different types (homo- and hetero-functional reactive dyes). The primary advantage of such systems is the significant improvement in fixation efficiency. This heightened reactivity reduces the amount of dye that is hydrolyzed and subsequently discharged into wastewater, a persistent environmental concern with conventional reactive dyes. researchgate.net

Another avenue of development is the creation of cationic reactive dyes. By modifying the dye structure to carry a positive charge, the inherent electrostatic repulsion between the anionic dye and the negatively charged cellulosic fiber surface in alkaline conditions can be overcome. This approach aims to reduce the substantial quantities of salt, typically sodium chloride or sodium sulfate (B86663), required in the dyeing process to promote dye exhaustion onto the fiber. researchgate.net Research has shown that this compound requires 20–30% less salt than some other reactive dyes, aligning with the goals of low-salt dyeing protocols.

Furthermore, the exploration of novel reactive groups beyond the traditional triazine and vinyl sulfone systems is an active area of research. The goal is to identify reactive moieties that offer higher fixation yields under milder conditions, such as lower temperatures and more neutral pH values, thereby reducing the energy and chemical consumption of the dyeing process. researchgate.net

Innovations in Sustainable Dyeing Technologies

Parallel to the development of new dye chemistries are innovations in the application process itself to enhance sustainability. A significant focus is on modifying the textile substrate to increase its affinity for reactive dyes. One such method involves making the fiber itself reactive. For instance, treating cotton with N-methylolacrylamide allows it to be etherified, creating an "activated" cotton that can be dyed with nucleophilic dyes like the monoaminoethyl-aminotriazine derivative of Procion Red H-8BN with very high fixation efficiency, even in the absence of salt. researchgate.net

Another approach involves the modification of cotton with low molecular weight compounds like 1,1-dimethyl-3-hydroxyl-1-azetidinium chloride (DMAC) or commercially available compounds like Glytac A. whiterose.ac.uk These modifications introduce cationic sites onto the cotton fiber, enhancing the exhaustion of anionic reactive dyes and enabling high fixation rates without the need for large amounts of electrolyte. whiterose.ac.uk

Research into less water-intensive dyeing systems is also gaining traction. The use of non-aqueous media for dyeing presents a promising alternative to traditional water-based processes, offering the potential for significant reductions in water consumption and wastewater generation. researchgate.net The development of dyeing processes that operate at ambient temperatures is another key area of research, aiming to minimize the energy footprint associated with textile coloration.

Advanced Approaches for Environmental Contaminant Abatement

The presence of reactive dyes like this compound in textile effluents poses a significant environmental challenge due to their color, persistence, and potential breakdown into harmful aromatic amines. ontosight.ai Consequently, a substantial body of research is dedicated to developing effective methods for the removal and degradation of these dyes from wastewater.

Advanced Oxidation Processes (AOPs) represent a powerful class of techniques for the degradation of recalcitrant organic pollutants. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.comresearchgate.net

AOP TechniqueDescriptionEfficacy for Procion Dyes
Ultrasound (US) + H₂O₂ The decomposition of hydrogen peroxide (H₂O₂) is enhanced by ultrasonic cavitation, increasing the production of hydroxyl radicals.A study on Procion Golden Yellow H-R showed that the US + H₂O₂ approach achieved 53.3% decolorization, significantly higher than H₂O₂ alone (36.1%). mdpi.com
Photoelectrolysis This method combines electrolysis with UV light irradiation.It has been found to be the most efficient technology for the treatment of wastewater polluted with Procion Red MX-5B, due to the potential production of highly reactive free chlorine or sulfate radicals. nih.gov
Ozonation Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at higher pH.For a 60 mg/L solution of a Procion blue dye, ozonation achieved 85% degradation, which increased to 92% with the addition of H₂O₂. researchgate.net

Bioremediation offers a more environmentally friendly approach to dye degradation. This involves the use of microorganisms, such as bacteria and fungi, to break down dye molecules.

MicroorganismFindings
Pseudomonas stutzeri SPM-1 This bacterium demonstrated the ability to completely decolorize Procion Red-H3B (50 mg/L) within 20 hours under microaerophilic conditions. The treatment resulted in an 85% reduction in Biochemical Oxygen Demand (BOD), a 90% reduction in Chemical Oxygen Demand (COD), and a 65% reduction in Total Organic Carbon (TOC). The degradation pathway involves enzymes such as azoreductase, laccase, and NADH-DCIP reductase. nih.govnih.gov

Adsorption using low-cost, renewable materials is another widely explored method for dye removal.

AdsorbentFindings
Acid-treated Avocado Shells Avocado shells treated with sulfuric acid (AS-H₂SO₄) and nitric acid (AS-HNO₃) were effective in removing Procion Red dye. The maximum adsorption capacities were 167.0 mg/g and 212.6 mg/g, respectively. nih.gov

Synergistic Integration of Chemical, Biological, and Materials Science Methodologies

The future of this compound research lies in the integration of different scientific disciplines to create holistic and sustainable solutions. This synergistic approach can be seen in the development of novel materials for both improved dyeing and effective remediation.

For instance, materials science plays a crucial role in creating novel adsorbents with high specificity and capacity for dye removal, such as the development of golden marble waste nano-composites. researchgate.net In the realm of protein purification, Procion Red H-8BN and other triazine dyes have been covalently attached to microparticulate silica (B1680970) to create affinity chromatography supports for separating proteins. researchgate.net This highlights the intersection of dye chemistry and materials science for biotechnological applications.

The combination of chemical and biological processes, often termed "chemo-bioprocessing," is another promising frontier. This could involve a chemical pretreatment of dye effluent using an AOP to break down the complex dye structure into more biodegradable intermediates, followed by a biological treatment step to achieve complete mineralization. mdpi.comnih.gov

Furthermore, the integration of computational modeling and data science can accelerate the design of new reactive dyes with desired properties, predict their environmental fate, and optimize dyeing and wastewater treatment processes. This multidisciplinary approach will be essential to address the complex challenges associated with the lifecycle of reactive dyes like this compound, ensuring both high-performance coloration and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.